molecular formula C24H28N2OS B2524816 N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681275-79-6

N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2524816
M. Wt: 392.56
InChI Key: GBHGHGKNOBGCBH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound that likely exhibits a complex molecular structure with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with heterocyclic structures and substituted acetamide groups have been synthesized and evaluated for various properties, including antitumor activities and interactions with biological molecules like DNA.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cyclization and substitution reactions. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves one-pot reactions under mild conditions, leading to a variety of products with different rings such as thiophene, thiazole, and pyrazole . Similarly, the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was achieved using techniques like FT-IR, UV-Vis, NMR, and X-ray diffraction, indicating a methodical approach to obtaining and confirming the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is often elucidated using X-ray diffraction, which provides detailed information about the crystal structure and intermolecular interactions . For example, N,N'-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide crystallizes in the monoclinic space group with specific cell parameters, and its structure is stabilized by various intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be complex, involving various pathways such as dipolar cyclization and nucleophilic attacks . Theoretical computations, including density functional theory (DFT), can be used to investigate the chemical activity descriptors, indicating whether the structure is more electrophilic or nucleophilic .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antitumor activities, are often evaluated in vitro using human cancer cell lines. Many synthesized heterocyclic compounds have shown high inhibitory effects on cell proliferation . Additionally, spectroscopic techniques and theoretical calculations can provide insights into the thermodynamic properties and stability of the molecules .

Scientific Research Applications

Indole Synthesis and Biological Activities

  • Indole synthesis techniques have evolved, with numerous methods developed for the preparation of indole and its derivatives, which are of significant interest due to their wide range of biological activities. This encompasses pharmacological effects in various therapeutic areas, including anticancer, antimicrobial, and neurological disorders (Taber & Tirunahari, 2011).

Thiophene Derivatives and Carcinogenicity Evaluation

  • The synthesis and evaluation of thiophene analogues of known carcinogens suggest these compounds could serve as models to understand the carcinogenic potential of structurally similar compounds. This research contributes to the broader effort to assess the safety of chemical compounds through their structural analogues (Ashby et al., 1978).

Acetamide Derivatives and Biological Effects

  • The biological effects of acetamide and its derivatives have been extensively reviewed, highlighting their commercial importance and the diversity in biological responses they elicit. This includes toxicological profiles and environmental toxicology, underscoring the multifaceted implications of chemical compounds on health and the environment (Kennedy, 2001).

Pharmacological Applications of Related Compounds

  • Novel synthetic opioids, including U-drugs and related compounds developed by modifying patented compounds, have emerged on the illicit drugs market. Their chemistry, pharmacology, and the role of international early warning systems in tracking these substances emphasize the importance of pre-emptive research and detailed risk assessments for newly developed compounds (Sharma et al., 2018).

properties

IUPAC Name

N-cyclohexyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-18-8-7-9-19(14-18)15-26-16-23(21-12-5-6-13-22(21)26)28-17-24(27)25-20-10-3-2-4-11-20/h5-9,12-14,16,20H,2-4,10-11,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHGHGKNOBGCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

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